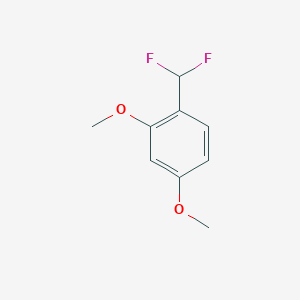
1-(Difluoromethyl)-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2,4-dimethoxybenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic difluoromethylation of 2,4-dimethoxybenzene using difluorocarbene precursors under controlled conditions . This reaction often requires the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using cost-effective and scalable reagents. The use of chlorodifluoromethane (Freon 22) or fluoroform as difluoromethylating agents is common in industrial settings due to their availability and reactivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 1-methyl-2,4-dimethoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Difluoromethyl)-2,4-dimethoxybenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-2,4-dimethoxybenzene exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, and amine groups, allowing it to mimic these functionalities in biological systems . This enables the compound to modulate enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
1-(Trifluoromethyl)-2,4-dimethoxybenzene: Similar structure but with a trifluoromethyl group, leading to different electronic and steric properties.
1-(Difluoromethyl)-4-methoxybenzene: Lacks the second methoxy group, resulting in different reactivity and applications.
1-(Difluoromethyl)-2,4-dihydroxybenzene: Hydroxyl groups instead of methoxy groups, affecting its chemical behavior and biological activity.
Uniqueness: 1-(Difluoromethyl)-2,4-dimethoxybenzene is unique due to the presence of both difluoromethyl and methoxy groups, which confer distinct electronic properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5,9H,1-2H3 |
InChI Key |
MHVWJOMYXQSDPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















